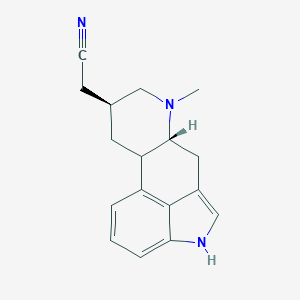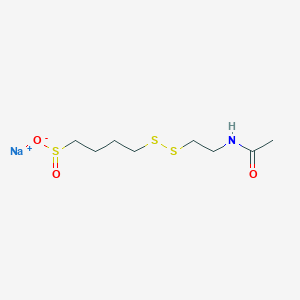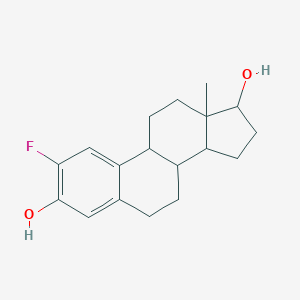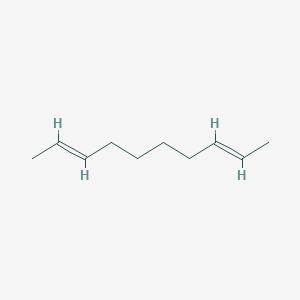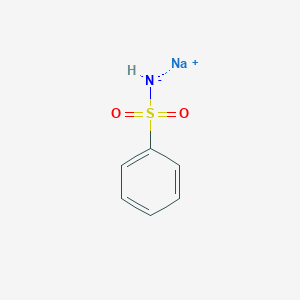
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for use in a variety of laboratory experiments. In
Scientific Research Applications
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new pharmaceuticals, as this compound has been shown to have activity against certain types of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging applications. It has also been investigated for its potential use in organic electronic devices due to its unique electronic properties.
Mechanism Of Action
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is thought to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells, making this compound a potential candidate for use in cancer treatments.
Biochemical And Physiological Effects
Studies have shown that 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has a variety of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has been shown to have antioxidant properties and to be able to reduce inflammation in certain contexts. It has also been shown to be relatively non-toxic to healthy cells, making it a promising candidate for use in cancer treatments.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its unique structure and properties, which make it a versatile and useful tool for a variety of applications. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. One area of interest is in further elucidating the compound's mechanism of action, which could help to improve its efficacy as a cancer treatment. Additionally, this compound could be further studied for its potential use in organic electronic devices, as well as its potential as a fluorescent probe in biological imaging applications. Finally, further research could be conducted to explore the potential use of this compound in other scientific research fields, such as materials science or environmental science.
Synthesis Methods
The synthesis of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 5-bromoindole-3-carboxylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting compound can be purified through recrystallization or chromatography techniques. This synthesis method has been well-established in the literature and has been used to produce high-quality samples of this compound for scientific research.
properties
Product Name |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |
|---|---|
Molecular Formula |
C10H7BrN2O2 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H,(H2,12,15) |
InChI Key |
XPAAOXNOBZFSJD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



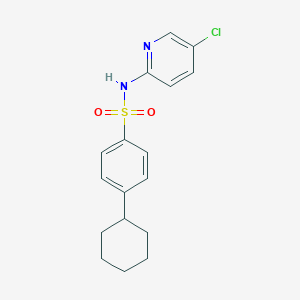
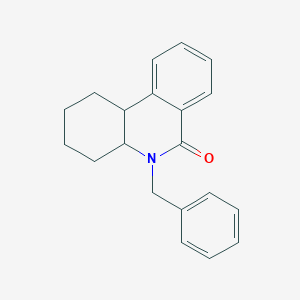
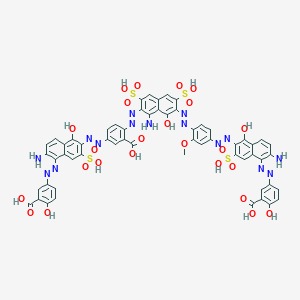
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
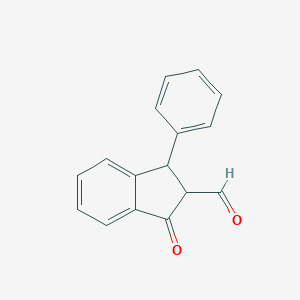
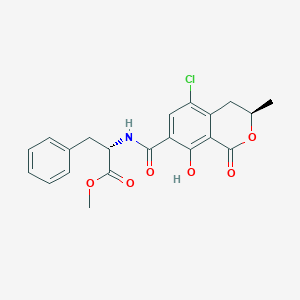
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
